molecular formula C11H12N2O2 B13832163 7,8-Dimethoxy-1H-2,3-benzodiazepine

7,8-Dimethoxy-1H-2,3-benzodiazepine

Cat. No.: B13832163
M. Wt: 204.22 g/mol
InChI Key: ZWCNTMVBAMWEAW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1H-2,3-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-1H-2,3-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkyl halides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

7,8-Dimethoxy-1H-2,3-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1H-2,3-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system . Additionally, it may act as an inhibitor of the enzyme CYP3A4, affecting the metabolism of other drugs .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7,8-dimethoxy-1H-2,3-benzodiazepine

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-8-3-4-12-13-7-9(8)6-11(10)15-2/h3-6H,7H2,1-2H3

InChI Key

ZWCNTMVBAMWEAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=NCC2=C1)OC

Origin of Product

United States

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